molecular formula C25H25ClN4O B11567080 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11567080
M. Wt: 432.9 g/mol
InChI Key: LDJWRPVHBQDNIV-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent selection and purification methods are also crucial in industrial settings to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline form.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylpiperazine or chlorophenyl groups, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, aryl halides, bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted quinazolinones with different functional groups.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the central nervous system.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: Lacks the chlorophenyl group, which may result in different biological activity.

    2-(4-methylpiperazin-1-yl)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one: Substitution of the benzyl group with a methyl group, potentially altering its pharmacological profile.

    2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one: Fluorine substitution instead of chlorine, which may affect its chemical reactivity and biological activity.

Uniqueness

The presence of both the benzylpiperazine and chlorophenyl groups in 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one makes it unique compared to similar compounds

Properties

Molecular Formula

C25H25ClN4O

Molecular Weight

432.9 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H25ClN4O/c26-21-8-6-19(7-9-21)20-14-23-22(24(31)15-20)16-27-25(28-23)30-12-10-29(11-13-30)17-18-4-2-1-3-5-18/h1-9,16,20H,10-15,17H2

InChI Key

LDJWRPVHBQDNIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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